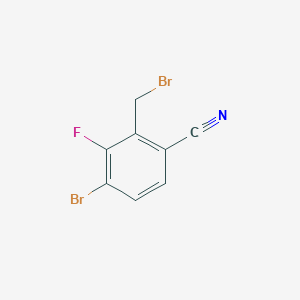

4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile

Beschreibung

Chemical Identity:

4-(Bromomethyl)-3-fluorobenzonitrile (CAS: 105942-09-4) is a halogenated aromatic compound with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol . Its structure comprises a benzonitrile core substituted with a bromomethyl (-CH₂Br) group at position 4 and a fluorine atom at position 3.

Eigenschaften

Molekularformel |

C8H4Br2FN |

|---|---|

Molekulargewicht |

292.93 g/mol |

IUPAC-Name |

4-bromo-2-(bromomethyl)-3-fluorobenzonitrile |

InChI |

InChI=1S/C8H4Br2FN/c9-3-6-5(4-12)1-2-7(10)8(6)11/h1-2H,3H2 |

InChI-Schlüssel |

JTZQWJPCCNUXJU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1C#N)CBr)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-Bromo-3-fluoro-2-methylbenzonitrile

The synthesis begins with 3-fluoro-2-methylbenzonitrile, a commercially available or synthetically accessible intermediate. Aromatic bromination at position 4 is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The nitrile group’s meta-directing effect and fluorine’s ortho/para-directing properties synergize to favor bromination at position 4. Typical conditions involve refluxing in dichloromethane (DCM) or carbon tetrachloride (CCl₄) for 6–12 hours, yielding 4-bromo-3-fluoro-2-methylbenzonitrile in 70–85% isolated yield.

Benzylic Bromination Using N-Bromosuccinimide (NBS)

The methyl group at position 2 undergoes radical bromination using N-bromosuccinimide (NBS) under initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This reaction proceeds via a chain mechanism, where NBS generates bromine radicals that abstract a hydrogen atom from the benzylic methyl group, forming a stabilized radical intermediate. Subsequent bromine atom transfer yields the bromomethyl product.

Optimization Notes:

- Solvent Selection: Non-polar solvents like CCl₄ or dichloroethane enhance radical stability and suppress ionic side reactions.

- Temperature Control: Reactions are typically conducted at 70–80°C to balance reaction rate and selectivity.

- Microreactor Technology: Continuous-flow microreactors improve heat transfer and mixing, reducing dibromination byproducts and increasing yields to 87%.

One-Pot Tandem Bromination Strategies

Recent advances in tandem bromination protocols enable the synthesis of this compound in a single reaction vessel, minimizing purification steps and improving atom economy.

Simultaneous Aromatic and Benzylic Bromination

A one-pot approach combines electrophilic aromatic bromination and radical benzylic bromination. Starting with 3-fluoro-2-methylbenzonitrile, bromine (Br₂) and NBS are introduced sequentially under controlled conditions. FeBr₃ catalyzes the aromatic bromination, while AIBN initiates the benzylic bromination. This method achieves an overall yield of 65–75%, though competing side reactions (e.g., over-bromination) necessitate careful stoichiometric control.

Photochemical Activation

UV light (300–400 nm) activates bromine radicals in situ, enabling milder reaction conditions. For example, irradiating a mixture of 3-fluoro-2-methylbenzonitrile, Br₂, and NBS in CCl₄ at 40°C produces the target compound in 72% yield with minimal decomposition.

Halogen Exchange Reactions

Halogen exchange offers an alternative pathway for introducing bromine atoms at specific positions. This method is particularly valuable when direct bromination is hindered by electronic or steric factors.

Nucleophilic Aromatic Substitution

4-Chloro-2-(bromomethyl)-3-fluorobenzonitrile undergoes nucleophilic substitution with lithium bromide (LiBr) in polar aprotic solvents like N-methylpyrrolidone (NMP). At 120°C, the chloride at position 4 is replaced by bromide, affording the desired product in 60–68% yield.

Transition Metal-Mediated Bromination

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Ningbo Inno Pharmchem Co., Ltd. has pioneered large-scale production of related bromomethylbenzonitrile derivatives using continuous-flow microreactors. Key considerations include:

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran is a typical reducing agent.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are used.

Major Products Formed

Substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atoms.

Reduction: The primary product is 4-bromo-2-(bromomethyl)-3-fluoroaniline.

Coupling: Biaryl compounds or alkyne-substituted benzonitriles are typical products.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile in chemical reactions involves the electrophilic nature of the bromine atoms and the nucleophilic attack by various reagents. The nitrile group can participate in coordination with metal catalysts, facilitating coupling reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

Applications :

This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its bromomethyl group enables facile functionalization, making it valuable for constructing complex molecules like fluorinated drugs or pesticides .

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The table below highlights key structural and functional differences between 4-(Bromomethyl)-3-fluorobenzonitrile and related compounds:

Key Observations :

Bromomethyl vs. Bromo Substituents :

- The bromomethyl group in 4-(Bromomethyl)-3-fluorobenzonitrile provides a reactive site for nucleophilic substitution (e.g., Suzuki coupling), unlike 4-Bromo-3-fluorobenzonitrile, where bromine is directly attached to the ring .

- Fluorine at position 3 enhances metabolic stability in drug candidates due to its electronegativity and small size .

Complexity in Chlorfenapyr: Chlorfenapyr (a pyrrole derivative) incorporates bromine and cyano groups but has a larger, polycyclic structure. Its bioactivity stems from disrupting mitochondrial function in pests .

Physicochemical and Functional Differences

Reactivity :

Thermal Stability :

Market and Industrial Relevance

- 4-(Bromomethyl)-3-fluorobenzonitrile :

- Chlorfenapyr :

Research Trends and Innovations

- Fluorinated Compounds : The pharmaceutical industry prioritizes fluorinated intermediates for their bioavailability. 4-(Bromomethyl)-3-fluorobenzonitrile is being studied in continuous flow chemistry to optimize synthesis efficiency .

- Agrochemicals : Chlorfenapyr’s success underscores the importance of halogenated heterocycles in pesticide development .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Purify via recrystallization (melting point: 77°C) or column chromatography (polar solvents) .

Advanced: How can spectroscopic and analytical techniques confirm the structural integrity of this compound?

Answer:

A combination of methods is critical:

- FTIR-ATR : The nitrile (-C≡N) stretch at ~2236 cm⁻¹ confirms the benzonitrile core. Successful alkylation (e.g., cross-linking) eliminates this peak, while triazine ring vibrations (e.g., 1519 cm⁻¹, 816 cm⁻¹) emerge .

- Elemental Analysis (CHN) : Validate empirical formula (C₈H₄Br₂FN) with <1% deviation .

- NMR : ¹³C NMR should show distinct signals for Br (C-Br at ~105 ppm), F (C-F at ~110 ppm), and nitrile (C≡N at ~115 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.